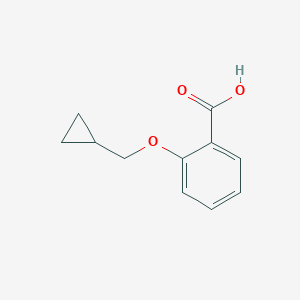

2-(Cyclopropylmethoxy)benzoic acid

Overview

Description

“2-(Cyclopropylmethoxy)benzoic acid” is an organic compound with the molecular weight of 192.21 . It is a liquid in physical form .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a cyclopropylmethoxy group . The InChI code for this compound is1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13) . Physical And Chemical Properties Analysis

“this compound” is a liquid in physical form . It has a molecular weight of 192.21 .Scientific Research Applications

Complex Formation and Drug Delivery Systems

- Benzoic acid derivatives, including 2-(Cyclopropylmethoxy)benzoic acid, have been studied for their potential in forming non-covalent complexes with cyclodextrins. These complexes have shown promise in drug delivery systems due to their stability in both aqueous and solid states (Dikmen, 2021).

Pharmaceutical Research and Synthesis

- Research has focused on the synthesis of benzoic acid derivatives for pharmaceutical applications. This includes the development of novel benzoic acid ester derivatives as potent inhibitors in respiratory diseases (Armani et al., 2014).

Analytical Chemistry and Spectroscopy

- Studies have utilized benzoic acid derivatives in analytical chemistry, specifically in mass spectrometry for the analysis of complex molecular structures (Moolayil et al., 2006).

Advanced Materials Science

- Research in materials science has explored the use of benzoic acid derivatives in doping polyaniline, a conducting polymer, demonstrating the potential of these derivatives in the field of advanced materials (Amarnath & Palaniappan, 2005).

Organic Synthesis and Catalysis

- Benzoic acid derivatives are integral in organic synthesis and catalysis. Studies have focused on C–H bond functionalization of benzoic acids, providing tools for step-economical organic synthesis (Li et al., 2016).

Luminescent Properties in Coordination Compounds

- The luminescent properties of lanthanide coordination compounds using benzoic acid derivatives have been investigated, highlighting the influence of electron-withdrawing and electron-donating groups on photophysical properties (Sivakumar et al., 2010).

Environmental Chemistry and Toxicity

- Studies on benzoic acid derivatives have also included environmental chemistry aspects, specifically assessing the toxicity and impact of these compounds on the environment and human health (Gorokhova et al., 2020).

Mechanism of Action

Target of Action

The primary target of 2-(Cyclopropylmethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting the TGF-β1-induced epithelial–mesenchymal transformation (EMT) process . This process is critical in the pathogenesis of fibrosis, where epithelial cells transform into mesenchymal cells, leading to excessive extracellular matrix deposition .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

The compound’s molecular weight (19221) suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the inhibition of EMT, reducing the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increasing the expression of E-cadherin . This leads to a reduction in extracellular matrix deposition, thereby attenuating fibrosis .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFRVQDXLBTTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

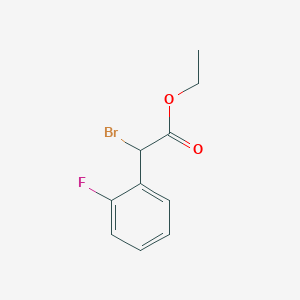

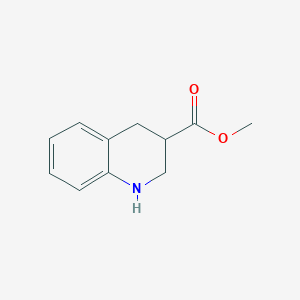

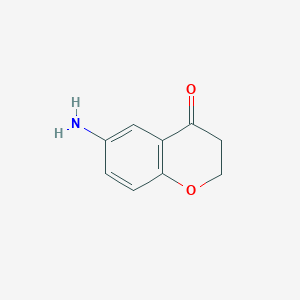

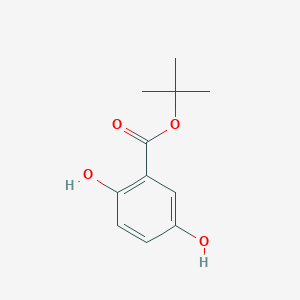

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B179824.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)